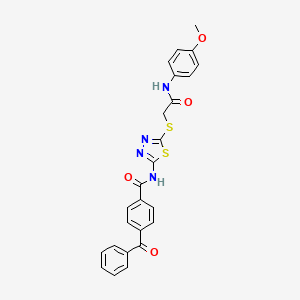![molecular formula C6H3ClN4O2 B2375340 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine CAS No. 957760-19-9](/img/structure/B2375340.png)
7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is a chemical compound with the CAS Number: 957760-19-9 . It has a molecular weight of 198.57 and its IUPAC name is 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine . The compound is a yellow solid and is stored at temperatures between 0-5°C .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
The molecular structure of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is represented by the linear formula C6H3ClN4O2 . The InChI Code for this compound is 1S/C6H3ClN4O2/c7-5-4-3(1-2-8-5)6(10-9-4)11(12)13/h1-2H, (H,9,10) .Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridines, including 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, have been synthesized and evaluated for their activities in various chemical reactions . For instance, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA .Physical And Chemical Properties Analysis
7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is a yellow solid with a molecular weight of 198.57 . and is stored at temperatures between 0-5°C .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Bisphosphonates : Derivatives of 1H-pyrazolo[3,4-b]pyridine, a class structurally related to 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, have been synthesized and characterized as part of efforts to develop new bisphosphonates with potential biological interest. The synthesis involves starting from 2-chloro-3-formyl pyridine, and characterization uses spectroscopic data and X-ray diffractometry (Teixeira et al., 2013).
Synthesis of Derivatives
- Preparation of Nitropyrido[3,4-c]furoxan : A study demonstrated the synthesis of 7-nitro[1,2,5]oxadiazolo[3,4-c]pyridine 3-oxide, a compound structurally similar to 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, via the decomposition of 4-azido-3,5-dinitropyridine (Bailey et al., 1971).
Application in Cation Detection
- Development of Fluorescent Probes for Cation Detection : Research on tridentate ligands based on 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines, related to 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, showcases their use as fluorescent probes for detecting metal cations, especially Cu2+ (García et al., 2019).
Antiproliferative Activity Study
- Investigation of Antiproliferative Activity : A study focused on the synthesis and evaluation of new 3,7-disubstituted pyrazolo[3,4-c]pyridines, which include structures similar to 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, revealed their potential as antiproliferative agents against various cancer cell lines, offering insights into their application in cancer research (Gavriil et al., 2017).
Tautomerism Studies
- Exploration of Tautomerism : A synthesis and study of 7-substituted pyrazolo[3,4-c]pyridine derivatives, including compounds structurally akin to 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, has been conducted to investigate N1–N2 tautomerism. This research provides valuable insights into the structural behavior of these compounds (Kourafalos et al., 2006).
Catalysis Research
- Catalysis in Domino Reactions : Research involving N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, structurally related to 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, indicates their synthesis in domino reactions catalyzed by l-proline. These reactions showcase the formation of complex molecular structures in a one-pot operation, indicating potential applications in organic synthesis (Gunasekaran et al., 2014).
Antiherpetic Compound Development
- Antiherpetic Compound Synthesis : The synthesis of 7-amino-3-pyrimidinyl-pyrazolo[1,5-a]pyridine antiherpetic compounds, related in structure to 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, has been explored. These compounds offer a new class of antiviral agents, highlighting the versatility of pyrazolo[3,4-c]pyridine derivatives in medicinal chemistry (Johns et al., 2003).
Future Directions
The future directions for the study and application of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine and similar compounds could involve further exploration of their synthesis methods , investigation of their biological activity , and development of their potential applications in medicinal chemistry .
properties
IUPAC Name |
7-chloro-3-nitro-2H-pyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-4-3(1-2-8-5)6(10-9-4)11(12)13/h1-2H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJJYTFYDCJOFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NNC(=C21)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2375258.png)




![1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2375267.png)
![(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375268.png)


![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2375274.png)
![3-Methyl-2-(4-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetyl}piperazin-1-yl)butanenitrile](/img/structure/B2375275.png)
![4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2375277.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide](/img/structure/B2375280.png)